molecular formula C8H16Cl2N4O2S2 B6279674 N-[5-(piperidin-4-yl)-1,3,4-thiadiazol-2-yl]methanesulfonamide dihydrochloride CAS No. 2137632-38-1

N-[5-(piperidin-4-yl)-1,3,4-thiadiazol-2-yl]methanesulfonamide dihydrochloride

Cat. No.: B6279674
CAS No.: 2137632-38-1
M. Wt: 335.3
InChI Key:
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Description

N-[5-(piperidin-4-yl)-1,3,4-thiadiazol-2-yl]methanesulfonamide dihydrochloride is a chemical compound that features a piperidine ring, a thiadiazole ring, and a methanesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(piperidin-4-yl)-1,3,4-thiadiazol-2-yl]methanesulfonamide dihydrochloride typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.

    Introduction of the Piperidine Ring: The piperidine ring is introduced through a nucleophilic substitution reaction, where a piperidine derivative reacts with the thiadiazole intermediate.

    Attachment of the Methanesulfonamide Group:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-[5-(piperidin-4-yl)-1,3,4-thiadiazol-2-yl]methanesulfonamide dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to a more reduced form.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or alkyl halides are commonly used in substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced thiadiazole derivatives.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

N-[5-(piperidin-4-yl)-1,3,4-thiadiazol-2-yl]methanesulfonamide dihydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[5-(piperidin-4-yl)-1,3,4-thiadiazol-2-yl]methanesulfonamide dihydrochloride involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular pathways and targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    1,3,4-Thiadiazole Derivatives: These compounds share the thiadiazole ring and exhibit similar biological activities.

    Piperidine Derivatives: Compounds with a piperidine ring are widely studied for their pharmacological properties.

    Methanesulfonamide Derivatives: These compounds are known for their potential therapeutic applications.

Uniqueness

N-[5-(piperidin-4-yl)-1,3,4-thiadiazol-2-yl]methanesulfonamide dihydrochloride is unique due to the combination of its structural features, which confer distinct chemical and biological properties

Properties

CAS No.

2137632-38-1

Molecular Formula

C8H16Cl2N4O2S2

Molecular Weight

335.3

Purity

95

Origin of Product

United States

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